1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring, an oxolane ring, and a diazepane ring
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane involves multiple steps, typically starting with the preparation of the cyclopropane and oxolane precursors. The cyclopropane ring can be synthesized through cyclopropanation reactions, while the oxolane ring is often derived from tetrahydrofuran. The final step involves the formation of the diazepane ring through a series of condensation and cyclization reactions under controlled conditions .
Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or amines replace existing substituents.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as cyclopropane carboxylic acid and oxolane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biochemical pathways and physiological responses.
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-(oxolan-3-yl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclopropanecarbonyl-4-(furan-2-carbonyl)piperazine: This compound has a similar cyclopropane and diazepane structure but features a furan ring instead of an oxolane ring.
2-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)acetamide: This compound contains a benzodiazole ring and is used in similar applications.
N-(2,3-Dimethylphenyl)-2-(morpholin-4-yl)acetamide: This compound features a morpholine ring and is studied for its biological activity.
The uniqueness of this compound lies in its specific combination of cyclopropane, oxolane, and diazepane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
cyclopropyl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-2-3-11)15-6-1-5-14(7-8-15)12-4-9-17-10-12/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDDXOKDPDQOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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